molecular formula C₃₀H₅₃BrN₂O₂ B045169 Desdiacetylvecuronium bromide CAS No. 73319-30-9

Desdiacetylvecuronium bromide

Numéro de catalogue: B045169
Numéro CAS: 73319-30-9
Poids moléculaire: 553.7 g/mol
Clé InChI: DIGWZHJLXJPNBY-DSBFZBMTSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Desdiacetylvecuronium bromide, also known as this compound, is a useful research compound. Its molecular formula is C₃₀H₅₃BrN₂O₂ and its molecular weight is 553.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Neuromuscular Blockade Studies

Desdiacetylvecuronium bromide, a metabolite of vecuronium, has been extensively studied for its role in neuromuscular blockade. Research has focused on understanding its pharmacological action and interactions with other compounds. For instance, studies have investigated the relative potency of vecuronium and its metabolites like 3-desacetyl and 3,17-desacetyl vecuronium in producing neuromuscular blockade. This has implications for understanding complications reported in intensive care units after long-term use of vecuronium (Khuenl-Brady, Mair, & Koller, 1991).

2. Pharmacodynamics and Pharmacokinetics

The pharmacodynamics and pharmacokinetics of desdiacetylvecuronium have been explored to assess its impact on neuromuscular function. Research in this area includes the study of healthy volunteers to compare the effects of 3-desacetylvecuronium and vecuronium, revealing differences in clearance, distribution volume, elimination half-life, and mean residence time. These findings are crucial for understanding the prolonged paralysis observed in some patients after the administration of vecuronium in intensive care settings (Caldwell et al., 1994).

3. Potential Role in Prolonged Neuromuscular Blockade

Research has highlighted the role of desdiacetylvecuronium in prolonged neuromuscular blockade, particularly in critically ill patients. Studies have examined the plasma concentrations of vecuronium and its metabolite, 3-desacetylvecuronium, in patients with prolonged neuromuscular blockade post vecuronium therapy. These studies have provided insights into clinical factors like metabolic acidosis and renal failure that are associated with prolonged neuromuscular blockade (Segredo et al., 1992).

4. Impact on Pupillary Light Response

Investigations into the effects of vecuronium bromide on the pupillary light response have also been conducted. These studies have explored whether responses to light are controlled by parasympathetic innervations acting on the iris, using vecuronium bromide as a nicotinic cholinergic antagonist. Such research provides a deeper understanding of the autonomic control of ocular functions (Dearworth, Cooper, & McGee, 2007).

Mécanisme D'action

Target of Action

Desdiacetylvecuronium bromide, also known as Vecuronium, is a nondepolarizing neuromuscular blocking agent . Its primary targets are the nicotinic cholinergic receptors located at motor end plates . These receptors play a crucial role in muscle contraction by mediating the action of acetylcholine, a neurotransmitter that transmits signals across a neuromuscular junction .

Mode of Action

Vecuronium acts by competitively binding to nicotinic cholinergic receptors . This binding decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction . As a result, it inhibits depolarization, blocking the transmission of nerve impulses and leading to muscle relaxation .

Biochemical Pathways

The principal pharmacologic effects of vecuronium revolve around its competitive binding of cholinergic receptors located at motor end plates . This competitive binding results in muscle relaxant effects that are typically employed as an adjunct to general anesthesia . .

Pharmacokinetics

Vecuronium has a distribution volume (Vd) of 0.3 to 0.4 L/kg . It is metabolized in the liver to its active metabolite, 3-desacetyl vecuronium, which has about half the activity of the parent drug . The compound is primarily excreted in the feces (40% to 75%), and urine (30% as unchanged drug and metabolites) .

Result of Action

The administration of vecuronium results in muscle relaxation . This is typically employed as an adjunct to general anesthesia to facilitate endotracheal intubation and to relax skeletal muscles during surgery or mechanical ventilation in adequately sedated ICU patients .

Action Environment

The neuromuscular blocking action of vecuronium is slightly enhanced in the presence of potent inhalation anesthetics . If vecuronium is first administered more than 5 minutes after the start of the inhalation of enflurane, isoflurane, or halothane, or when steady-state has been achieved, the intubating dose of vecuronium may be decreased by approximately 15% . This suggests that the action, efficacy, and stability of vecuronium can be influenced by environmental factors such as the presence of other drugs and the timing of administration.

Propriétés

IUPAC Name

(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H53N2O2.BrH/c1-29-13-12-23-22(24(29)19-26(28(29)34)32(3)16-8-5-9-17-32)11-10-21-18-27(33)25(20-30(21,23)2)31-14-6-4-7-15-31;/h21-28,33-34H,4-20H2,1-3H3;1H/q+1;/p-1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGWZHJLXJPNBY-DSBFZBMTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H53BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73319-30-9
Record name 3,17-bis-deacetylvecuronium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073319309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2beta,3alpha,5alpha,8xi,9xi,14xi,16beta,17beta)-16-(1-methylpiperidinium-1-yl)-2-(piperidin-1-yl)androstane-3,17-diol bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESDIACETYLVECURONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60OOL7F2LC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.